molecular formula C9H13ClFNO B6247746 2-(3-fluorophenyl)-2-methoxyethan-1-amine hydrochloride CAS No. 2408958-24-5

2-(3-fluorophenyl)-2-methoxyethan-1-amine hydrochloride

Cat. No.: B6247746
CAS No.: 2408958-24-5
M. Wt: 205.7
InChI Key:
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Description

2-(3-fluorophenyl)-2-methoxyethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a methoxy group attached to the ethanamine chain. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-2-methoxyethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and methoxyethanamine.

    Reaction: The 3-fluorobenzaldehyde undergoes a reductive amination reaction with methoxyethanamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-2-methoxyethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.

    Reduction: Formation of 2-(3-fluorophenyl)-2-methoxyethanol.

    Substitution: Formation of various substituted phenylmethanamines.

Scientific Research Applications

2-(3-fluorophenyl)-2-methoxyethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-2-methoxyethan-1-amine hydrochloride
  • 2-(3-bromophenyl)-2-methoxyethan-1-amine hydrochloride
  • 2-(3-methylphenyl)-2-methoxyethan-1-amine hydrochloride

Uniqueness

2-(3-fluorophenyl)-2-methoxyethan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

2408958-24-5

Molecular Formula

C9H13ClFNO

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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